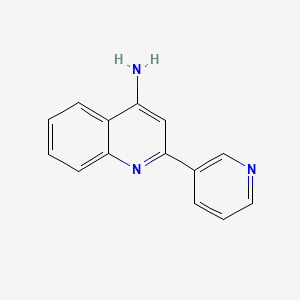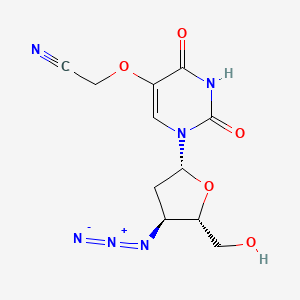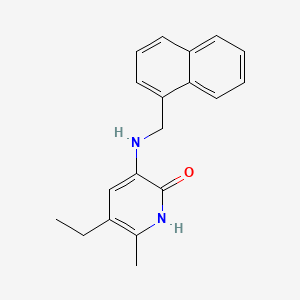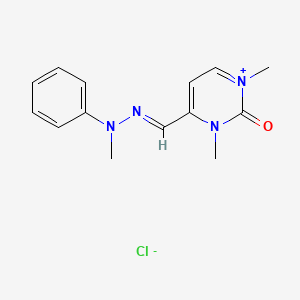![molecular formula C9H12O4 B12791290 (2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspyrone is a polyketide fungal metabolite isolated from the fungus Aspergillus melleus. It has garnered attention due to its diverse biological activities, including nematicidal properties. Aspyrone exhibits significant nematicidal activity against Pratylenchus penetrans, making it a compound of interest in agricultural and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspyrone can be synthesized through a series of chemical reactions involving the highly diastereoselective addition of tetrahydropyranone enolate to 2-tosyloxy-aldehyde, followed by the in situ formation of an epoxide . This method allows for the production of optically pure aspyrone.
Industrial Production Methods: Industrial production of aspyrone involves the cultivation of Aspergillus melleus in controlled environments. The fungus is grown in specific media, and aspyrone is isolated from the culture filtrate. The biosynthesis involves the incorporation of deuterium-labelled compounds, using 2H NMR spectroscopy as a method of analysis .
Chemical Reactions Analysis
Types of Reactions: Aspyrone undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epoxide-mediated rearrangement and ring closure reactions during its biosynthesis .
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate is used for oxidation reactions.
Reduction: Lithium aluminum hydride is commonly used for reduction.
Substitution: Tosyl chloride and triethylamine are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of aspyrone, such as aspilactonol G and other related polyketides .
Scientific Research Applications
Aspyrone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aspyrone involves its interaction with molecular targets in nematodes, leading to their death. The exact molecular pathways are still under investigation, but it is believed that aspyrone disrupts essential biological processes in nematodes, leading to their paralysis and death .
Comparison with Similar Compounds
Aspyrone is unique among polyketides due to its specific nematicidal activity and structural features. Similar compounds include:
Asperlactone: Another polyketide from Aspergillus species with similar biosynthetic pathways.
Osmundalactone: A related dihydropyranone with biological activity.
Phomalactone: Another dihydropyranone with antimicrobial properties.
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-2-methyl-5-[(2R,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8+/m1/s1 |
InChI Key |
RCAULRNMJFUWRP-ZILMGAKASA-N |
Isomeric SMILES |
C[C@@H]1[C@H](C=C(C(=O)O1)[C@@H]2[C@@H](O2)C)O |
Canonical SMILES |
CC1C(C=C(C(=O)O1)C2C(O2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


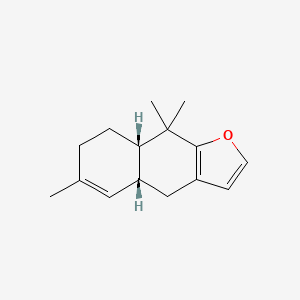


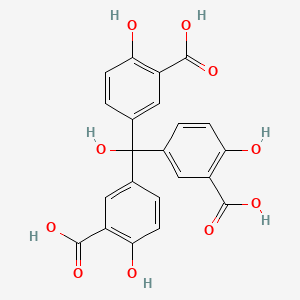

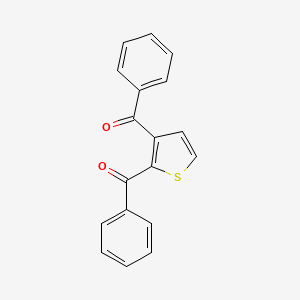
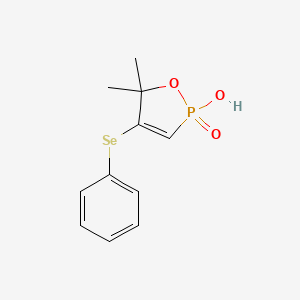

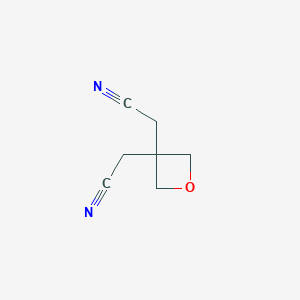
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
